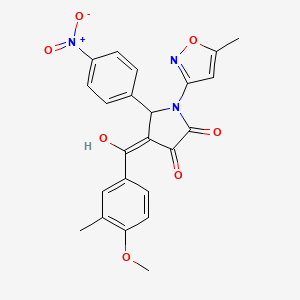
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 337.36 g/mol
The presence of functional groups such as hydroxyl, methoxy, and isoxazole contributes to its reactivity and biological interactions.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potency:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 1.2 |
| HCT116 (Colon) | 3.7 |
| HEK293 (Kidney) | 5.3 |
These results suggest that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent in oncology .
Antioxidative Activity
The compound also displays antioxidative properties, which are essential for mitigating oxidative stress in cells. Comparative studies have shown that it outperforms standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays:
| Assay Type | Result |
|---|---|
| ABTS Test | Significant activity |
| DPPH Test | Enhanced scavenging |
| FRAP Test | Improved reducing power |
These findings indicate that the compound could play a role in protecting cells from oxidative damage, which is crucial in cancer prevention and treatment .
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. Notably, it demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM, indicating its potential use in treating infections caused by resistant bacterial strains .
Case Studies
- In Vitro Studies : A series of experiments conducted on MCF-7 and HCT116 cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism of action that involves programmed cell death.
- Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with the compound, further supporting its anticancer potential.
科学研究应用
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties, particularly in oncology and metabolic disorders. The structural characteristics suggest it may act on specific biological pathways involved in cancer progression and metabolic regulation.
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies provide insights into the mechanisms of action and potential efficacy as a therapeutic agent.
Table 2: Molecular Docking Insights
| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| COX-1 | -8.5 | Strong inhibitor |
| COX-2 | -8.0 | Moderate inhibitor |
| LOX | -7.5 | Potential dual action |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one:
- Study on Antitumor Activity : A recent study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties, revealing that the compound effectively reduced inflammation markers in vitro, indicating its potential for treating inflammatory diseases .
属性
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7/c1-12-10-15(6-9-17(12)32-3)21(27)19-20(14-4-7-16(8-5-14)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-11,20,27H,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQXLDUUXWGCHI-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













